2,4-Dichloro-6-methylpyrrolo[2,1-f][1,2,4]triazine
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Overview
Description
2,4-Dichloro-6-methylpyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused pyrrolo and triazine rings, which contribute to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-methylpyrrolo[2,1-f][1,2,4]triazine can be achieved through various methods. One common approach involves the cyclization of appropriate pyrrole derivatives with triazine precursors under controlled conditions. For instance, the reaction of 2,4-dichloropyrimidine with methylpyrrole in the presence of a base can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-methylpyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered biological activities.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate and hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
2,4-Dichloro-6-methylpyrrolo[2,1-f][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is a key component in the development of kinase inhibitors for cancer therapy.
Industry: The compound is utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-methylpyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to the disruption of key signaling pathways involved in cell proliferation and survival. This makes it a potent candidate for targeted cancer therapy .
Comparison with Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, which shares the same core structure but lacks the chlorine and methyl substituents.
Avapritinib: A kinase inhibitor that contains the pyrrolo[2,1-f][1,2,4]triazine scaffold and is used in cancer treatment.
Remdesivir: An antiviral drug that also incorporates the pyrrolo[2,1-f][1,2,4]triazine moiety.
Uniqueness: 2,4-Dichloro-6-methylpyrrolo[2,1-f][1,2,4]triazine is unique due to its specific substitution pattern, which enhances its chemical reactivity and biological activity. The presence of chlorine atoms and a methyl group in the structure allows for diverse chemical modifications, making it a versatile compound in drug development .
Properties
IUPAC Name |
2,4-dichloro-6-methylpyrrolo[2,1-f][1,2,4]triazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-4-2-5-6(8)10-7(9)11-12(5)3-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQKETCTDHVORJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C1)C(=NC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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